1-Iodo-4-((4-methoxybenzyl)oxy)-2-methylbenzene
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Overview
Description
1-Iodo-4-((4-methoxybenzyl)oxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic iodides It is characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with a methoxybenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Iodo-4-((4-methoxybenzyl)oxy)-2-methylbenzene typically involves the iodination of a suitable precursor. One common method is the iodination of 4-((4-methoxybenzyl)oxy)-2-methylbenzene using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by factors such as cost, availability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-Iodo-4-((4-methoxybenzyl)oxy)-2-methylbenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, such as with organometallic reagents or amines.
Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to modify the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used for reduction reactions.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include deiodinated benzene derivatives or reduced aromatic rings.
Scientific Research Applications
1-Iodo-4-((4-methoxybenzyl)oxy)-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1-Iodo-4-((4-methoxybenzyl)oxy)-2-methylbenzene depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methoxybenzyl group can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-Iodo-4-methoxybenzene: Similar in structure but lacks the methoxybenzyl and methyl groups.
4-Iodo-2-methylphenol: Similar but contains a hydroxyl group instead of the methoxybenzyl group.
1-Iodo-2-methyl-4-nitrobenzene: Similar but contains a nitro group instead of the methoxybenzyl group.
Uniqueness
1-Iodo-4-((4-methoxybenzyl)oxy)-2-methylbenzene is unique due to the presence of both the methoxybenzyl and methyl groups, which confer distinct chemical properties and reactivity. This combination of substituents makes it a valuable intermediate in organic synthesis and a useful probe in biochemical research.
Properties
IUPAC Name |
1-iodo-4-[(4-methoxyphenyl)methoxy]-2-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IO2/c1-11-9-14(7-8-15(11)16)18-10-12-3-5-13(17-2)6-4-12/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXCHSCVVHTZAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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